molecular formula C14H16FN3O B213764 1-ethyl-N-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-carboxamide

1-ethyl-N-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-carboxamide

Cat. No. B213764
M. Wt: 261.29 g/mol
InChI Key: ZVSVUNKIWATROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as EFMC, and it has been shown to have a variety of interesting properties that make it useful for a range of applications.

Mechanism of Action

The exact mechanism of action of EFMC is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition can lead to the death of cancer cells, making EFMC a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
EFMC has a number of interesting biochemical and physiological effects that make it useful for scientific research. For example, it has been shown to have potent antioxidant properties, which could make it useful for the treatment of a range of different diseases. Additionally, EFMC has been shown to have anti-inflammatory properties, which could make it useful for the treatment of conditions such as arthritis.

Advantages and Limitations for Lab Experiments

EFMC has a number of advantages and limitations when it comes to lab experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it readily available for research purposes. Additionally, EFMC has been shown to have low toxicity, which makes it safe for use in a range of different experiments. However, one of the main limitations of EFMC is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are a number of different future directions that could be pursued in the study of EFMC. One potential avenue of research is to continue exploring its anti-cancer properties, with a focus on developing new drug candidates that could be used to treat a range of different types of cancer. Additionally, EFMC could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, researchers could continue to explore the biochemical and physiological effects of EFMC, with a focus on understanding its mechanisms of action and potential uses in a range of different applications.

Synthesis Methods

The synthesis of EFMC typically involves a multi-step process that begins with the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate. This reaction produces a key intermediate that is then reacted with methylhydrazine to form the pyrazole ring. Finally, the resulting compound is treated with an acid chloride to form the carboxamide group.

Scientific Research Applications

EFMC has been studied extensively for its potential use in a variety of scientific research applications. One of the most promising areas of research has been in the field of cancer treatment. EFMC has been shown to have potent anti-cancer properties, and it has been studied as a potential drug candidate for a range of different types of cancer.

properties

Product Name

1-ethyl-N-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-carboxamide

Molecular Formula

C14H16FN3O

Molecular Weight

261.29 g/mol

IUPAC Name

1-ethyl-N-[(4-fluorophenyl)methyl]-3-methylpyrazole-4-carboxamide

InChI

InChI=1S/C14H16FN3O/c1-3-18-9-13(10(2)17-18)14(19)16-8-11-4-6-12(15)7-5-11/h4-7,9H,3,8H2,1-2H3,(H,16,19)

InChI Key

ZVSVUNKIWATROF-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C(=O)NCC2=CC=C(C=C2)F

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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